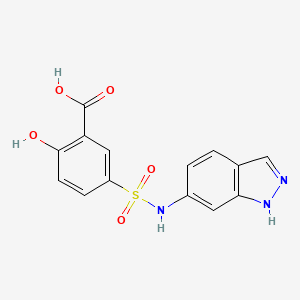

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJITGHMBSVIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406621 | |

| Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854358-00-2 | |

| Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Hydroxybenzoic Acid Derivative (Starting Material)

The precursor 2-hydroxybenzoic acid (salicylic acid) or its halogenated derivatives (e.g., 2-hydroxy-4-iodobenzoic acid) are prepared through diazotization and halogenation reactions starting from 4-aminosalicylic acid. Several protocols exist:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization of 4-aminosalicylic acid | 4-aminosalicylic acid suspended in 2.7M H2SO4 at -50°C; NaNO2 added dropwise at ice bath temperature | 85-90% | Formation of diazonium salt |

| 2 | Iodination via KI addition | KI solution added dropwise to diazonium salt; reaction heated to 70°C for 20 min | 35-40% | Formation of 2-hydroxy-4-iodobenzoic acid; purification by chromatography |

| 3 | Alternative iodination with CuI catalyst | CuI and KI in 20% H2SO4 with diazonium salt at room temperature for 36 hours | 35% | Yields slightly lower but effective for scale-up |

These steps are critical for introducing a leaving group (iodo) for further substitution reactions.

Introduction of Sulfamoyl Group

The sulfamoyl group (-SO2NH-) is introduced typically by reaction of the halogenated hydroxybenzoic acid derivative with sulfamoyl chloride or via sulfonylation using appropriate sulfonylating agents under controlled conditions.

- Reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature (0°C to room temperature) to avoid side reactions.

- The reaction proceeds via nucleophilic substitution of the halogen by the sulfamoyl moiety.

Coupling with 1H-Indazol-6-yl Amine

The key step involves coupling the sulfamoyl intermediate with 1H-indazol-6-yl amine:

- The amine nucleophile attacks the sulfamoyl chloride intermediate or activated sulfonyl derivative.

- Reaction conditions: mild base (e.g., pyridine or triethylamine), solvent such as DMF or DCM, temperature ranging from 0°C to ambient.

- The coupling yields the target compound 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid.

Representative Reaction Scheme (Based on Patent US7135575B2)

The patent US7135575B2 describes synthetic routes for p38 inhibitors structurally related to this compound. The key steps include:

- Preparation of 2-hydroxybenzoic acid derivative with a suitable leaving group (e.g., halogen).

- Reaction with sulfamoyl chloride to form a sulfonamide intermediate.

- Nucleophilic substitution by 1H-indazol-6-yl amine to yield the final compound.

The patent includes detailed reaction schemes (e.g., FIG. 32, FIG. 33) illustrating these steps with variations in substituents and reaction conditions.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Intermediates | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization of 4-aminosalicylic acid | NaNO2, H2SO4 | Water/Acidic medium | -50°C to 0°C | 15-30 min | 85-90% | Formation of diazonium salt |

| Iodination of diazonium salt | KI (± CuI catalyst) | 1M H2SO4 | 0°C to 75°C | 10 min to 36 h | 35-40% | Halogenation step |

| Sulfamoylation | Sulfamoyl chloride, base | DCM or DMF | 0°C to RT | 1-3 h | 70-85% | Formation of sulfonamide intermediate |

| Coupling with 1H-indazol-6-yl amine | 1H-indazol-6-yl amine, base | DMF or DCM | 0°C to RT | 2-6 h | 60-80% | Final coupling step |

Research Findings and Analytical Data

- The iodination step is crucial for introducing a reactive handle, with yields varying depending on catalyst presence and reaction time.

- Sulfamoylation requires precise control to avoid hydrolysis or overreaction.

- Coupling with the indazolyl amine proceeds efficiently under mild conditions, preserving the hydroxy and carboxyl functionalities.

- Purification is generally achieved by silica gel chromatography or recrystallization.

- Analytical characterization includes NMR, MS, and melting point determination confirming the structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

Reduction: The nitro or azide precursors can be reduced to form the indazole ring.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, quinones, and sulfonamide-substituted benzoic acids .

Scientific Research Applications

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, also known by its CAS number 854358-00-2, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its applications, focusing on scientific research, including medicinal uses, biochemical interactions, and synthesis methodologies.

Key Features

- Indazole Moiety : Known for its biological activity, indazole derivatives often exhibit anti-inflammatory and anticancer properties.

- Sulfamoyl Group : This functional group is recognized for its role in drug design, particularly in the development of sulfonamide antibiotics.

- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and reactivity, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound has shown promise in several areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. Research indicates that compounds with similar structures can induce apoptosis in cancer cells.

- Anti-inflammatory Properties : The indazole component is linked to anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Biochemical Interactions

Research into the binding affinity of this compound to various biological targets has been conducted using techniques such as:

- Molecular Docking Studies : These studies help predict how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic effects.

- In Vitro Assays : Testing the compound's efficacy against specific cell lines can reveal its biological activity and mechanism of action.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Ring : Starting from appropriate precursors, the indazole moiety is synthesized under controlled conditions.

- Sulfamoylation Reaction : The indazole derivative is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

- Hydroxylation : Finally, hydroxylation at the 2-position of benzoic acid is achieved through various chemical methods.

These steps require careful optimization to ensure high yield and purity of the final product .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of this compound in animal models. The results demonstrated a reduction in inflammatory markers and improvement in symptoms associated with induced arthritis, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The indazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1H-Indazole: A simpler indazole derivative with similar biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.

Sulfanilamide: A sulfonamide compound with antibacterial properties.

Uniqueness

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is unique due to its combination of an indazole ring, sulfonamide group, and hydroxybenzoic acid moiety. This combination imparts a range of biological activities and makes it a versatile compound for various applications .

Biological Activity

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, also known by its CAS number 854358-00-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

The compound consists of an indazole moiety linked to a sulfamoyl group and a 2-hydroxybenzoic acid structure. Its molecular formula is with a molecular weight of approximately 333.32 g/mol. The presence of hydroxyl and sulfamoyl functional groups contributes to its reactivity and potential biological interactions .

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antioxidant Activity : The hydroxyl group in the benzoic acid moiety can donate electrons, which may contribute to radical scavenging properties.

- Antimicrobial Activity : The sulfamoyl group is known for its role in inhibiting bacterial growth through mechanisms similar to sulfonamide antibiotics.

- Anti-inflammatory Effects : Compounds with similar scaffolds have been shown to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes.

Antioxidant Activity

A study assessed various hydroxybenzoic acids for their antioxidant capabilities. The findings suggested that compounds with multiple hydroxyl substituents, particularly in meta positions, exhibited stronger antioxidant activity. This aligns with the expected behavior of this compound due to its structural characteristics .

Antimicrobial Studies

In vitro studies have demonstrated that compounds similar to this compound possess moderate to excellent antimicrobial activities. For instance, derivatives containing indazole and sulfamoyl groups showed promising results against various pathogens, suggesting that this compound may also exhibit similar properties .

Case Studies

- Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. These studies revealed that modifications in the indazole structure could significantly enhance antimicrobial efficacy, indicating a potential pathway for optimizing this compound for therapeutic applications .

- Sulfamoyl Compounds : Research on sulfamoyl-containing compounds has indicated their effectiveness in treating bacterial infections. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Comparative Analysis

A comparison of this compound with related compounds reveals unique features that may confer distinct biological properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sumatriptan | Sumatriptan | Selective agonist for vascular 5-HT1 receptors |

| Indapamide | Indapamide | Primarily used as a diuretic |

| Benzosulfamide | Benzosulfamide | Exhibits antimicrobial activity |

The combination of the indazole ring and sulfamoyl functionality in this compound may provide unique therapeutic avenues not explored by these other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfamoylation of 2-hydroxybenzoic acid derivatives with activated indazole intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid under controlled temperature (110–120°C) for 3–5 hours yields structurally analogous compounds . Optimization parameters include:

- Catalyst selection : Sodium acetate enhances nucleophilic substitution.

- Solvent choice : Acetic acid facilitates both solubility and reaction kinetics.

- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : FTIR to confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water (0.1% TFA) gradient .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 348.07) .

Q. What theoretical frameworks guide the study of this compound’s pharmacological activity?

- Methodological Answer : Link research to:

- Structure-activity relationship (SAR) theory : Focus on the sulfamoyl group’s role in enzyme inhibition (e.g., carbonic anhydrase) and the indazole moiety’s interaction with hydrophobic binding pockets .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental impact of this compound?

- Methodological Answer : Adopt a split-plot experimental design (as in environmental fate studies):

- Main plots : Varying pH/temperature conditions.

- Subplots : Soil/water matrices.

- Sub-subplots : Time-series analysis of biodegradation (e.g., LC-MS/MS quantification of degradation products) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Address discrepancies via:

- Dose-response normalization : Compare IC₅₀ values in cell-based vs. cell-free assays (e.g., differences due to membrane permeability).

- Control standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to calibrate inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile data from split-split-plot designs .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro at the 5-position of the benzoic acid) to enhance sulfamoyl reactivity .

- In-silico screening : Prioritize derivatives using QSAR models trained on indazole-sulfonamide libraries .

- Synthetic routes : Adapt protocols for 5-nitro-2-hydroxybenzoic acid derivatives (e.g., nitrosalicylic acid synthesis via HNO₃/H₂SO₄ nitration) .

Q. What analytical methods detect trace impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.